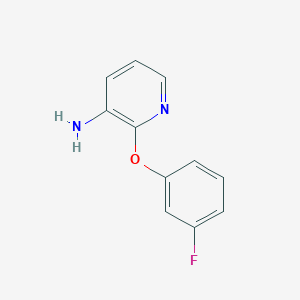

2-(3-Fluorophenoxy)pyridin-3-amine

Description

Overview of Aryloxy-Pyridinamine Systems in Organic Chemistry

The aryloxy-pyridinamine framework, characterized by a phenoxy group and an amino group attached to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry. This arrangement provides a versatile template for creating libraries of compounds with diverse biological activities. The pyridine nitrogen can act as a hydrogen bond acceptor, while the amino group can serve as a hydrogen bond donor, facilitating interactions with biological macromolecules such as enzymes and receptors. nih.gov The phenoxy group offers a site for substitution, allowing for the fine-tuning of steric and electronic properties to optimize potency and selectivity. nih.gov

Significance of Fluorine Substitution in Aromatic Systems for Chemical Design

The introduction of a fluorine atom onto an aromatic ring, as seen in the 3-fluorophenoxy moiety of the title compound, is a widely employed strategy in drug discovery. Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, influencing a compound's ionization state and, consequently, its absorption and distribution in the body. nih.gov The carbon-fluorine bond is also exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the metabolic stability and prolonging the half-life of a drug. mdpi.commdpi.com Furthermore, the substitution of hydrogen with fluorine, a relatively small atom, often leads to minimal steric hindrance while significantly impacting the electronic distribution of the molecule. mdpi.com

Research Trajectory of 2-(3-Fluorophenoxy)pyridin-3-amine within the Chemical Literature

The specific compound, this compound, has appeared in the chemical literature primarily within the context of medicinal chemistry research, particularly in the discovery of kinase inhibitors. Kinases are a class of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. nih.gov

While dedicated studies focusing solely on this compound are not abundant, its synthesis and potential utility are often described in patents and research articles that explore broader libraries of related compounds. For instance, patent literature discloses the inclusion of this compound in series of substituted pyridine derivatives designed as inhibitors of various protein kinases. These documents suggest its role as a key intermediate or a member of a compound library screened for therapeutic potential.

The synthesis of this compound and its analogs typically involves nucleophilic aromatic substitution reactions or palladium-catalyzed cross-coupling reactions to form the ether linkage between the pyridine and fluorophenyl rings. google.com The amino group is often introduced via reduction of a corresponding nitro compound or through direct amination methods.

The table below summarizes the basic chemical properties of this compound and its isomers, which are often synthesized and evaluated in parallel in research campaigns.

| Property | 2-(2-Fluorophenoxy)pyridin-3-amine | This compound |

| CAS Number | 175135-66-7 chemdad.com | 954584-05-5 bldpharm.com |

| Molecular Formula | C11H9FN2O chemdad.com | C11H9FN2O bldpharm.com |

| Molecular Weight | 204.21 g/mol | 204.21 g/mol |

| Appearance | Solid | Solid |

| Melting Point | 87 °C chemdad.com | Not widely reported |

The investigation of this compound and its derivatives is often part of a broader strategy to develop selective and potent kinase inhibitors. For example, related 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives have been synthesized and evaluated as c-Met kinase inhibitors, demonstrating the therapeutic potential of this structural class. nih.gov The fluorine substituent's position on the phenoxy ring is a critical determinant of biological activity, influencing the compound's conformation and interaction with the target protein.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluorophenoxy)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c12-8-3-1-4-9(7-8)15-11-10(13)5-2-6-14-11/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGSVVMZJJADHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 3 Fluorophenoxy Pyridin 3 Amine

Precursor Synthesis and Starting Material Derivatization

The initial stages of synthesizing 2-(3-Fluorophenoxy)pyridin-3-amine focus on the preparation of the key building blocks. This involves separate synthetic routes for the fluorinated phenol (B47542) and the appropriately substituted pyridine (B92270) precursor.

The required 3-fluorophenol (B1196323) intermediate can be prepared through several established methods. One common approach involves the diazotization of 3-fluoroaniline (B1664137), followed by hydrolysis to yield the desired phenol. google.com Another route starts from 3-aminophenol (B1664112), which is converted to its hydrofluoride salt and then undergoes pyrolysis. google.com Additionally, 3-fluorophenol can be synthesized from 1-fluoro-3-iodobenzene (B1666204) via a copper-catalyzed hydroxylation reaction. chemicalbook.com

Diazotization of 3-fluoroaniline: This method utilizes sodium nitrite (B80452) in an acidic medium to convert the amino group of 3-fluoroaniline into a diazonium salt, which is then hydrolyzed to the corresponding phenol. google.com

Pyrolysis of 3-aminophenol hydrofluoride: In this process, 3-aminophenol is treated with anhydrous hydrofluoric acid to form the hydrofluoride salt, which upon heating, yields 3-fluorophenol. google.com

Hydroxylation of 1-fluoro-3-iodobenzene: This reaction employs a copper catalyst, often in the presence of a base, to replace the iodine atom with a hydroxyl group. chemicalbook.com

| Starting Material | Reagents | Key Transformation | Product |

| 3-Fluoroaniline | NaNO₂, H₂SO₄, H₂O | Diazotization, Hydrolysis | 3-Fluorophenol |

| 3-Aminophenol | Anhydrous HF, Heat | Hydrofluoride salt formation, Pyrolysis | 3-Fluorophenol |

| 1-Fluoro-3-iodobenzene | Cu catalyst, Base, H₂O | Hydroxylation | 3-Fluorophenol |

The synthesis of the pyridine portion of the molecule typically starts with a pre-functionalized pyridine ring. A common and versatile precursor is 2-chloro-3-nitropyridine (B167233). This intermediate can be synthesized from 2-pyridone through a sequence of nitration and chlorination reactions. google.com The nitration of 2-pyridone yields 3-nitro-2-pyridone, which is then treated with a chlorinating agent like thionyl chloride to give 2-chloro-3-nitropyridine. google.comguidechem.com

Another approach involves the direct nitration of 2-chloropyridine, although this can sometimes lead to mixtures of isomers that require separation. google.com The synthesis of 2-chloro-3-nitropyridine is crucial as the chlorine atom at the 2-position serves as a leaving group for the subsequent ether formation, and the nitro group at the 3-position can be later reduced to the desired amine. guidechem.com

Formation of the Aryloxy-Pyridine Linkage

The central step in the synthesis is the formation of the ether bond between the fluorophenoxy and pyridine moieties. This can be achieved through two primary strategies: nucleophilic aromatic substitution or transition-metal catalyzed coupling reactions.

Nucleophilic aromatic substitution (SNA) is a widely used method for forming aryl ether bonds. nih.govsci-hub.se In the context of synthesizing this compound, this involves the reaction of 3-fluorophenol with a suitable 2-halopyridine derivative, typically 2-chloro-3-nitropyridine. sci-hub.se The reaction is generally carried out in the presence of a base, which deprotonates the phenol to form the more nucleophilic phenoxide ion. The electron-withdrawing nitro group on the pyridine ring activates the 2-position towards nucleophilic attack. researchgate.net The reactivity of the halogen in the 2-position of the pyridine ring generally follows the trend F > Cl > Br > I for this type of reaction, as the first step of the SNAr mechanism is typically rate-determining. sci-hub.se

Transition-metal catalysis, particularly copper-catalyzed Ullmann-type couplings, provides an alternative and often milder method for diaryl ether synthesis. acs.orgorganic-chemistry.org These reactions involve the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base. tandfonline.combeilstein-journals.org While traditionally requiring harsh conditions, modern methods have been developed that proceed at lower temperatures and with a broader substrate scope. acs.orgorganic-chemistry.org For the synthesis of this compound, this would involve the reaction of 3-fluorophenol with 2-chloro-3-nitropyridine using a copper(I) catalyst, a suitable ligand, and a base like cesium carbonate in a polar aprotic solvent. organic-chemistry.org

| Reaction Type | Key Reagents | General Conditions |

| Nucleophilic Aromatic Substitution | Base (e.g., K₂CO₃, NaH) | Polar aprotic solvent (e.g., DMF, DMSO) |

| Ullmann Condensation | Cu(I) catalyst, Ligand, Base (e.g., Cs₂CO₃) | Acetonitrile, moderate temperature |

Introduction of the Amine Functionality

The final key step in the synthesis of this compound is the introduction of the amine group at the 3-position of the pyridine ring. This is typically achieved by the reduction of the nitro group in the intermediate, 2-(3-fluorophenoxy)-3-nitropyridine.

A variety of reducing agents can be employed for this transformation. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or the use of metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid. semanticscholar.orgorgsyn.org The choice of reducing agent can depend on the presence of other functional groups in the molecule to avoid undesired side reactions. For instance, metal-free reduction methods using reagents like tetrahydroxydiboron (B82485) have also been developed for the selective reduction of nitroarenes. guidechem.com

Another approach to introducing the amine functionality is through the Buchwald-Hartwig amination reaction. researchgate.netacsgcipr.orglibretexts.org This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between an aryl halide and an amine. nih.gov In this case, one could envision a route where a 2-(3-fluorophenoxy)-3-halopyridine is coupled with an ammonia (B1221849) equivalent. acsgcipr.org However, the reduction of a nitro group is a more direct and commonly employed strategy for this specific target molecule.

Reductive Methods for Amine Formation

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and the mild conditions often employed. researchgate.net This method typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. researchgate.net A variety of reducing agents can be utilized, with boron-based reagents like amine boranes and sodium triacetoxyborohydride (B8407120) being particularly effective due to their functional group tolerance. researchgate.net These reagents avoid the use of cyanide, a byproduct of older methods using sodium cyanoborohydride. researchgate.net

The versatility of reductive amination allows for the synthesis of a wide array of primary, secondary, and tertiary amines. organic-chemistry.orgrsc.org For instance, the direct reductive amination of ketones using ammonium (B1175870) formate (B1220265) as both a nitrogen and hydrogen source can be catalyzed by Cp*Ir complexes. organic-chemistry.org Furthermore, the chemoselectivity of systems like InCl3/Et3SiH/MeOH allows for the reductive amination of aldehydes and ketones in the presence of sensitive functional groups such as esters and carboxylic acids. organic-chemistry.org

Table 1: Comparison of Reductive Amination Reagents

| Reagent Class | Examples | Key Features |

| Boron-based | Amine boranes, Sodium triacetoxyborohydride | Mild, high functional group tolerance, avoids cyanide. researchgate.net |

| Metal Hydrides | Sodium borohydride (B1222165) (NaBH4), Sodium cyanoborohydride (NaBH3CN) | Widely used, can require specific reaction conditions to control selectivity. sci-hub.ru |

| Transfer Hydrogenation | Ammonium formate with a catalyst (e.g., Cp*Ir complexes) | Uses a stable hydrogen source, effective for direct amination. organic-chemistry.org |

| Silane-based | Triethylsilane (Et3SiH) with a catalyst (e.g., InCl3) | High chemoselectivity. organic-chemistry.org |

Nitration-Reduction Sequences for Aminopyridine Synthesis

An alternative and classical approach to introducing an amino group onto an aromatic ring, such as a pyridine, is through a nitration-reduction sequence. This two-step process begins with the electrophilic substitution of a nitro group onto the pyridine ring, followed by the reduction of the nitro group to an amine.

The nitration of pyridines can be challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic attack. However, the presence of an activating group, such as a phenoxy group at the 2-position, can facilitate this reaction. The conditions for nitration, typically involving strong acids like nitric acid, must be carefully controlled. cranfield.ac.ukrsc.org The direct nitration of primary amines is often difficult as the amine group is readily protonated in acidic media, forming an unreactive ammonium salt. cranfield.ac.ukresearchgate.net Therefore, the amino group is typically introduced after the nitration step.

Once the nitro-substituted phenoxypyridine is obtained, the nitro group can be reduced to the corresponding amine using various methods. Common reducing agents for this transformation include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium, platinum, or nickel.

Metal/Acid Combinations: Such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).

Other Reducing Agents: Including sodium dithionite (B78146) (Na2S2O4) or tin(II) chloride (SnCl2).

The choice of reducing agent depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.

One-Pot and Multicomponent Synthetic Approaches to Related Scaffolds

The demand for efficient and atom-economical synthetic methods has led to the development of one-pot and multicomponent reactions (MCRs). nih.gov These strategies allow for the synthesis of complex molecules from simple starting materials in a single reaction vessel, avoiding the isolation of intermediates. nih.govresearchgate.net

MCRs are particularly valuable for creating libraries of structurally diverse compounds for drug discovery. nih.gov Several MCRs can be adapted to synthesize heterocyclic scaffolds related to 2-phenoxypyridin-3-amines. For example, the Ugi and Passerini reactions, which are based on the reactivity of isocyanides, are powerful tools for generating molecular complexity. nih.govmdpi.com The Ugi four-component reaction (Ugi-4CR) combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. nih.gov A three-component version (Ugi-3CR) can yield an α-aminoamide from a carbonyl compound, an amine, and an isocyanide. mdpi.com

Other notable MCRs that can be employed for the synthesis of related heterocyclic systems include:

Gewald Reaction: A three-component reaction for the synthesis of 2-aminothiophenes. nih.gov

Hantzsch Pyrrole Synthesis: A three-component reaction to form pyrroles. mdpi.com

Petasis Reaction: A three-component reaction involving an amine, a carbonyl compound, and a boronic acid. nih.gov

These reactions, while not directly producing this compound, provide efficient routes to a wide range of heterocyclic structures that can serve as building blocks or be further functionalized. researchgate.netnih.govnih.govresearchgate.netcolab.ws

Table 2: Examples of Multicomponent Reactions for Heterocycle Synthesis

| Reaction Name | Components | Product Type |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | Bis-amide nih.gov |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxyamide nih.gov |

| Gewald Reaction | Ketone, α-Cyanoester, Sulfur | 2-Aminothiophene nih.gov |

| Hantzsch Pyrrole Synthesis | α-Haloketone, β-Dicarbonyl Compound, Amine/Ammonia | Pyrrole mdpi.com |

Synthetic Transformations to Incorporate the 2-(3-Fluorophenoxy)pyridin-3-yl Moiety into Larger Systems

Once this compound is synthesized, it can be used as a key building block to construct more complex molecules with potential biological activity. lookchem.com The primary amino group and the pyridine ring offer multiple points for further functionalization.

Common synthetic transformations include:

Acylation: The amino group can readily react with acyl chlorides or anhydrides to form amides.

Urea (B33335) and Thiourea Formation: Reaction with isocyanates or isothiocyanates yields the corresponding ureas and thioureas. 4-(4-Amino-3-fluorophenoxy)-pyridine-2-carboxylic acid amide, a related compound, is used in the synthesis of heterocyclic urea derivatives that act as kinase inhibitors. lookchem.com

Buchwald-Hartwig Amination: The amino group can participate in palladium-catalyzed cross-coupling reactions with aryl halides or triflates to form more complex diarylamines. This has been demonstrated in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. nih.gov

Suzuki-Miyaura Coupling: The pyridine ring can be functionalized through palladium-catalyzed cross-coupling reactions. For instance, if a halogen is present on the pyridine ring, it can be coupled with a boronic acid. nih.gov

Pictet-Spengler Reaction: The amino group can react with an aldehyde or ketone to form a Schiff base, which can then undergo cyclization in the presence of a strong acid to form a tetrahydro-β-carboline or related heterocyclic system.

These transformations allow for the strategic incorporation of the 2-(3-fluorophenoxy)pyridin-3-yl moiety into a diverse range of larger molecular frameworks, which is a common strategy in the development of new therapeutic agents. researchgate.net

Chemical Reactivity and Transformation Studies of 2 3 Fluorophenoxy Pyridin 3 Amine

Reactivity of the Pyridine (B92270) Nitrogen

The nitrogen atom within the pyridine ring of 2-(3-fluorophenoxy)pyridin-3-amine possesses a lone pair of electrons, making it a target for electrophilic attack and a potential ligand for metal centers.

N-Alkylation and N-Acylation Reactions

The pyridine nitrogen can undergo N-alkylation and N-acylation reactions. These transformations introduce alkyl or acyl groups onto the nitrogen, thereby altering the electronic properties and steric environment of the molecule. Such modifications can be crucial for modulating the compound's biological activity or for creating new scaffolds for further synthetic elaboration.

Coordination Chemistry with Metal Centers

The Lewis basicity of the pyridine nitrogen allows this compound to act as a ligand in coordination complexes with various metal centers. The formation of these metal complexes can influence the compound's catalytic activity, photophysical properties, and potential applications in materials science. The specific coordination geometry and the stability of the resulting complex are dependent on the nature of the metal ion and the reaction conditions.

Reactivity at the Primary Amine Moiety

The primary amine group at the 3-position of the pyridine ring is a versatile functional group that readily participates in a variety of chemical transformations.

Amide and Urea (B33335) Formation

The nucleophilic nature of the primary amine allows for its reaction with carboxylic acid derivatives (such as acid chlorides or anhydrides) to form amides. Similarly, reaction with isocyanates or carbamoyl (B1232498) chlorides yields ureas. These reactions are fundamental in medicinal chemistry for the synthesis of analogues with modified pharmacokinetic or pharmacodynamic profiles.

A representative amide formation reaction is the acylation of this compound with an acid chloride, typically in the presence of a base to neutralize the HCl byproduct.

| Reactant 1 | Reactant 2 | Product |

| This compound | Acetyl chloride | N-(2-(3-fluorophenoxy)pyridin-3-yl)acetamide |

| This compound | Benzoyl chloride | N-(2-(3-fluorophenoxy)pyridin-3-yl)benzamide |

Similarly, urea formation can be achieved by reacting the amine with an isocyanate.

| Reactant 1 | Reactant 2 | Product |

| This compound | Phenyl isocyanate | 1-(2-(3-fluorophenoxy)pyridin-3-yl)-3-phenylurea |

| This compound | Methyl isocyanate | 1-(2-(3-fluorophenoxy)pyridin-3-yl)-3-methylurea |

Imine and Schiff Base Condensation Reactions

The primary amine of this compound can undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. This reaction typically requires acid or base catalysis and involves the removal of a water molecule. The resulting imine C=N double bond can be further reduced to a secondary amine, providing a pathway for structural diversification.

| Reactant 1 | Reactant 2 | Product |

| This compound | Benzaldehyde | (E)-N-benzylidene-2-(3-fluorophenoxy)pyridin-3-amine |

| This compound | Acetone | N-(propan-2-ylidene)-2-(3-fluorophenoxy)pyridin-3-amine |

Derivatization for Chromatographic Analysis

To enhance the detection and separation of this compound in complex matrices, derivatization techniques are often employed. These methods involve reacting the primary amine with a reagent that introduces a chromophore or a fluorophore, thereby improving its response to UV-Vis or fluorescence detectors in high-performance liquid chromatography (HPLC). Common derivatizing agents include dansyl chloride and fluorescamine.

| Analytical Technique | Derivatizing Agent | Purpose |

| HPLC-UV | Dansyl Chloride | Introduces a strongly UV-absorbing group to enhance detection sensitivity. |

| HPLC-Fluorescence | Fluorescamine | Reacts with the primary amine to form a highly fluorescent product. |

Reactions Involving the Fluorinated Phenoxy Group

The fluorinated phenoxy moiety presents two primary sites for chemical modification: the aromatic ring itself and the ether bond connecting it to the pyridine core.

The fluorophenoxy ring is susceptible to electrophilic aromatic substitution (EAS), though its reactivity is modulated by two competing substituent effects. The fluorine atom acts as a weakly deactivating, ortho, para-director due to its strong inductive electron-withdrawing effect and weaker resonance electron-donating effect. organicchemistrytutor.comlibretexts.org Conversely, the aryloxy group (-OAr) is an activating, ortho, para-director, donating electron density to the ring via resonance. organicmystery.com

In the context of this compound, the ether oxygen strongly activates the phenoxy ring, making it more susceptible to electrophilic attack than a simple fluorobenzene. The directing effects of the fluorine and the ether group are synergistic, both favoring substitution at the positions ortho and para to the ether linkage. However, the position para to the ether is already substituted by the fluorine atom. Therefore, electrophilic attack is predicted to occur predominantly at the positions ortho to the ether group (C2' and C6') and ortho to the fluorine atom (C4'). Steric hindrance from the bulky pyridyl group may influence the ratio of these isomers.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Fluorophenoxy Ring

| Reaction | Reagents | Predicted Major Product(s) | Rationale |

| Nitration | HNO₃, H₂SO₄ | Substitution at C2', C4', and C6' | The ether is a strong activating group, directing ortho and para. Fluorine is a weak deactivating group, also directing ortho and para. organicchemistrytutor.comorganicmystery.com |

| Halogenation | Br₂, FeBr₃ | Substitution at C2', C4', and C6' | Similar directing effects as in nitration. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Substitution at C2', C4', and C6' | The reaction might be less efficient due to potential coordination of the Lewis acid with the pyridine nitrogen. |

Note: The amino group on the pyridine ring is a very strong activator and may also be susceptible to reaction under harsh electrophilic conditions, potentially requiring a protecting group strategy. organicchemistrytutor.com

The C-O bond of the phenoxy ether linkage is generally stable but can be cleaved under forcing acidic conditions. wikipedia.org Treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can break this bond. libretexts.orgmasterorganicchemistry.com The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. youtube.com

In the case of an aryl ether, the cleavage invariably yields a phenol (B47542) and an alkyl or aryl halide, as nucleophilic substitution on an sp²-hybridized aromatic carbon is disfavored. masterorganicchemistry.comlibretexts.org For this compound, this reaction would lead to the formation of 3-fluorophenol (B1196323) and 2-halopyridin-3-amine. Diaryl ethers are typically resistant to cleavage by these methods. libretexts.org

Table 2: Ether Cleavage Reaction

| Reagent | Conditions | Products | Mechanism |

| HBr or HI (excess) | Heat | 3-Fluorophenol and 3-Amino-2-halopyridine | Acid-catalyzed nucleophilic substitution (SNAr-like on the pyridine or SN2 on the protonated ether). wikipedia.orglibretexts.orgyoutube.com |

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is electron-deficient due to the electronegative nitrogen atom. However, the presence of the powerful electron-donating amino group at the C3 position significantly influences its reactivity, making it more amenable to certain transformations than pyridine itself.

Electrophilic Aromatic Substitution: Generally, electrophilic substitution on pyridine is difficult and occurs at the 3-position. quora.comquimicaorganica.org However, the 3-amino group in the target molecule is a strong activating group and an ortho, para-director. quora.com This would direct incoming electrophiles to the C2, C4, and C6 positions. The C2 position is already substituted with the phenoxy group. Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions of the pyridine ring. Given that the amino group is one of the strongest activating groups, substitution on the pyridine ring is likely to be favored over substitution on the moderately activated/deactivated fluorophenoxy ring.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 positions, which can best stabilize the negative charge of the Meisenheimer intermediate. quora.comstackexchange.com In this compound, the phenoxy group at the C2 position could potentially act as a leaving group, especially if activated. However, phenoxides are not typically excellent leaving groups unless the aromatic ring is substituted with strong electron-withdrawing groups. More plausibly, if a halogen were introduced onto the pyridine ring (e.g., at C4 or C6 via EAS), it would be an excellent site for subsequent SNAr reactions. youtube.com For instance, the reaction of a 2- or 4-halopyridine with a nucleophile proceeds via an addition-elimination mechanism. youtube.compearson.com

The pyridine nitrogen and the amino group can act as directing groups in metal-catalyzed C-H activation and cross-coupling reactions, providing powerful methods for further functionalization.

Metalation: Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of pyridines. nih.gov Groups like amides or carbamates are excellent directing groups. acs.org While the primary amino group itself can be a directing group, it is often acylated to enhance its directing ability and prevent side reactions. Lithiation would be expected to occur at the C4 position, directed by the C3-amino group, or potentially at the C6 position, influenced by the pyridine nitrogen and the C2-phenoxy group. researchgate.netthieme-connect.comacs.org The resulting organometallic intermediate can then be trapped with various electrophiles.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are extensively used to form C-C and C-N bonds, respectively, on pyridine scaffolds. preprints.orgmdpi.com If a halogen atom is present on either the pyridine or the phenoxy ring, it can readily participate in these reactions. For example, a bromo-substituted derivative of this compound could be coupled with a variety of boronic acids (Suzuki) or amines (Buchwald-Hartwig) to generate more complex structures. acs.orgacs.orgnih.govnih.gov The presence of the 2-aminopyridine (B139424) motif can facilitate these couplings through ligand effects. nih.govresearchgate.netacs.org

Table 3: Potential Cross-Coupling Reactions of a Halogenated Derivative

| Reaction | Substrate | Reagents | Product Type |

| Suzuki Coupling | 4-Bromo-2-(3-fluorophenoxy)pyridin-3-amine | Ar-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 4-Aryl-2-(3-fluorophenoxy)pyridin-3-amine |

| Buchwald-Hartwig Amination | 4-Bromo-2-(3-fluorophenoxy)pyridin-3-amine | R¹R²NH, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | N⁴-Substituted-2-(3-fluorophenoxy)pyridine-3,4-diamine |

Advanced Spectroscopic and Structural Elucidation of 2 3 Fluorophenoxy Pyridin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a molecule such as 2-(3-Fluorophenoxy)pyridin-3-amine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments allows for an unambiguous assignment of its complex structure.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. In this compound, distinct signals are expected for the protons on the pyridine (B92270) ring, the fluorophenoxy group, and the amine group.

The pyridine ring contains three protons (H-4, H-5, and H-6). The proton at the H-6 position is expected to be the most deshielded due to its proximity to the electronegative nitrogen atom, appearing as a doublet of doublets. The H-4 and H-5 protons will also appear as distinct multiplets, with their exact chemical shifts influenced by the electronic effects of the amino and phenoxy substituents. The amine group (-NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

The 3-fluorophenoxy ring has four aromatic protons. The fluorine substituent exerts both inductive and mesomeric effects, influencing the chemical shifts of these protons. Protons ortho and para to the fluorine atom will experience coupling to the ¹⁹F nucleus, resulting in more complex splitting patterns (e.g., doublet of triplets).

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound Predicted data based on analysis of similar structures in chemical literature.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| -NH₂ | ~4.0 - 5.5 | Broad Singlet (br s) | Shift is variable and depends on solvent and concentration. |

| Pyridine H-4 | ~7.0 - 7.2 | Doublet of Doublets (dd) | Coupled to H-5 and H-6. |

| Pyridine H-5 | ~6.8 - 7.0 | Doublet of Doublets (dd) | Coupled to H-4 and H-6. |

| Pyridine H-6 | ~7.8 - 8.0 | Doublet of Doublets (dd) | Deshielded by adjacent ring nitrogen. |

| Fluorophenoxy H-2' | ~6.9 - 7.1 | Doublet of Triplets (dt) | Coupled to H-4', H-6', and ¹⁹F. |

| Fluorophenoxy H-4' | ~6.8 - 7.0 | Multiplet (m) | Coupled to adjacent protons and ¹⁹F. |

| Fluorophenoxy H-5' | ~7.2 - 7.4 | Triplet of Doublets (td) | Coupled to H-4', H-6', and ¹⁹F. |

| Fluorophenoxy H-6' | ~6.9 - 7.1 | Multiplet (m) | Coupled to adjacent protons. |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The molecule has 11 carbon atoms, and 11 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. The chemical shifts are influenced by hybridization and the electronegativity of neighboring atoms.

Carbons bonded to electronegative atoms (O, N, F) will be shifted downfield. The C-2 and C-3 carbons of the pyridine ring, being directly attached to the phenoxy and amino groups respectively, will have characteristic chemical shifts. Similarly, the C-1' (ipso-carbon attached to oxygen) and C-3' (ipso-carbon attached to fluorine) of the phenoxy ring will be significantly affected. The C-F coupling is a key diagnostic feature, with the C-3' signal appearing as a doublet with a large coupling constant (¹JCF). Longer-range couplings (²JCF, ³JCF) to other carbons on the ring are also expected.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on analysis of similar structures in chemical literature.

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling |

|---|---|---|

| Pyridine C-2 | ~155 - 160 | - |

| Pyridine C-3 | ~135 - 140 | - |

| Pyridine C-4 | ~120 - 125 | - |

| Pyridine C-5 | ~115 - 120 | - |

| Pyridine C-6 | ~140 - 145 | - |

| Fluorophenoxy C-1' | ~150 - 155 | Small coupling (³JCF) |

| Fluorophenoxy C-2' | ~110 - 115 | Small coupling (²JCF) |

| Fluorophenoxy C-3' | ~160 - 165 | Large coupling (¹JCF ~245 Hz) |

| Fluorophenoxy C-4' | ~105 - 110 | Small coupling (²JCF) |

| Fluorophenoxy C-5' | ~130 - 135 | Small coupling (³JCF) |

| Fluorophenoxy C-6' | ~115 - 120 | Small coupling (⁴JCF) |

¹⁹F NMR Spectroscopic Analysis

¹⁹F NMR is highly sensitive and provides direct information about the chemical environment of the fluorine atom. nih.gov For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. The signal will appear as a multiplet due to coupling with the neighboring aromatic protons (H-2' and H-4'). The precise chemical shift and coupling constants are valuable for confirming the substitution pattern on the phenoxy ring. fluorine1.ru

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms and confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This H-H correlation experiment would show cross-peaks between protons that are spin-coupled. researchgate.net It would be used to trace the connectivity of protons on the pyridine ring (H-4 with H-5, H-5 with H-6) and on the fluorophenoxy ring, confirming their relative positions.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum (e.g., H-4 to C-4, H-5 to C-5, etc.).

Solid-State NMR Spectroscopy

While solution-state NMR provides data on molecules in a dynamic, solvated state, solid-state NMR (ssNMR) yields information on the structure and dynamics of molecules in their crystalline or amorphous solid form. nih.gov A ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiment on a solid sample of this compound could reveal information about molecular packing and polymorphism. rsc.org Differences in chemical shifts compared to the solution spectrum can indicate specific intermolecular interactions, such as hydrogen bonding involving the amine group, in the solid state. If multiple molecules exist in the asymmetric unit of the crystal, ssNMR may show a splitting of signals, providing insight into the crystallographic structure.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₁H₉FN₂O), the exact mass is 204.0700 Da.

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) would be expected at m/z 204. The presence of nitrogen means the molecular weight is an even number, consistent with the Nitrogen Rule.

The fragmentation pattern would provide key structural information. The ether linkage is a likely site for cleavage.

Cleavage of the C-O ether bond: This is a common fragmentation pathway for phenoxy derivatives. This could lead to two primary fragment ions:

A fragment corresponding to the [3-fluorophenoxy]⁺ radical cation or a related ion at m/z 111.

A fragment corresponding to the [pyridin-3-amine]⁺ radical cation after rearrangement, or a related ion at m/z 93/94.

Loss of small molecules: The molecular ion could lose neutral fragments. For example, loss of CO is common from phenolic ethers, which could lead to a fragment ion.

Pyridine ring fragmentation: The aminopyridine moiety can undergo characteristic ring fragmentation, although this is typically less favored than cleavage at the ether linkage.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound Predicted data based on established fragmentation principles.

| m/z Value | Proposed Fragment Identity | Notes |

|---|---|---|

| 204 | [C₁₁H₉FN₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 111 | [C₆H₄FO]⁺ | Fragment from cleavage of the ether bond (fluorophenoxy portion). |

| 93 | [C₅H₅N₂]⁺ | Fragment from cleavage of the ether bond (aminopyridine portion, after H loss). |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. For this compound, with the molecular formula C₁₁H₉FN₂O, HRMS provides an exact mass measurement, which is crucial for confirming its identity and distinguishing it from isobaric compounds. chembeez.com

The theoretical monoisotopic mass of this compound is calculated to be 204.06989 Da. uni.lu In a typical HRMS experiment, the compound is ionized, often using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ions is measured with high accuracy. The high resolution of the instrument allows for mass measurements to within a few parts per million (ppm), which is sufficient to unequivocally determine the elemental formula. Common adducts observed in positive ion mode ESI-HRMS include the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺.

Table 1: Predicted HRMS Data for this compound Adducts

| Adduct Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₁H₁₀FN₂O⁺ | 205.07717 |

| [M+Na]⁺ | C₁₁H₉FN₂ONa⁺ | 227.05911 |

| [M+K]⁺ | C₁₁H₉FN₂OK⁺ | 243.03305 |

This data is based on theoretical calculations for an isomeric compound and is representative of expected values for this compound. uni.luuni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. For this compound, LC-MS is primarily used to assess purity, identify impurities and metabolites, and quantify the compound in various matrices.

A typical LC-MS method for a pyridine derivative would involve a reversed-phase HPLC column, allowing for separation based on hydrophobicity. helixchrom.com The mobile phase would likely consist of an aqueous component with an organic modifier like acetonitrile or methanol, often with additives such as formic acid to facilitate protonation and improve ionization efficiency for MS detection. helixchrom.com

Upon elution from the HPLC column, the analyte enters the mass spectrometer, typically an ESI source operating in positive ion mode. The resulting mass spectrum can confirm the molecular weight of the parent compound. Furthermore, tandem mass spectrometry (MS/MS) can be employed to study its fragmentation patterns. For related phenoxy-pyridine structures, a characteristic fragmentation pathway involves the homolytic cleavage of the C-O ether bond. nih.gov This data is invaluable for structural confirmation and for distinguishing between isomers.

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational frequencies include:

N-H Stretching: The primary amine group (-NH₂) is identified by two distinct, medium-to-sharp peaks in the region of 3300-3500 cm⁻¹. researchgate.net

Aromatic C-H Stretching: These vibrations typically appear as weak to medium bands just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹). instanano.com

Aromatic C=C and C=N Stretching: The stretching vibrations of the phenyl and pyridine rings occur in the 1400-1600 cm⁻¹ region.

C-O-C Asymmetric Stretching: The aryl-ether linkage is expected to produce a strong, characteristic band around 1200-1250 cm⁻¹.

C-F Stretching: A strong absorption band corresponding to the carbon-fluorine bond stretch is typically observed in the 1150-1250 cm⁻¹ range. researchgate.net

N-H Bending: The scissoring vibration of the primary amine group usually appears as a medium to strong band between 1590 and 1650 cm⁻¹.

Table 2: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (N-H) | Stretching | 3300-3500 | Medium, Sharp |

| Aromatic (C-H) | Stretching | 3050-3100 | Medium to Weak |

| Pyridine/Phenyl (C=C, C=N) | Ring Stretching | 1400-1600 | Medium to Strong |

| Aryl Ether (C-O-C) | Asymmetric Stretching | 1200-1250 | Strong |

| Fluoroaromatic (C-F) | Stretching | 1150-1250 | Strong |

Raman spectroscopy is a complementary vibrational technique to FT-IR. It detects vibrations that cause a change in the polarizability of a molecule. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more effective for identifying non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy would be particularly useful for observing:

Aromatic Ring Vibrations: The symmetric "breathing" modes of the pyridine and fluorophenyl rings would produce strong and sharp signals, which are highly characteristic of the aromatic skeleton.

C-O-C Symmetric Stretching: The symmetric stretch of the ether linkage would also be Raman active.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise data on bond lengths, bond angles, and torsional angles.

This analysis would confirm the connectivity of the atoms and reveal the molecule's conformation in the solid state, including the dihedral angle between the pyridine and fluorophenyl rings. Furthermore, it would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the primary amine group (N-H···N or N-H···O) and potential π-π stacking interactions between the aromatic rings. researchgate.netresearchgate.net Although a crystal structure for this specific compound is not publicly available, data from similar molecules like 2-amino-N-(pyridin-2-yl)benzamide demonstrate how hydrogen bonds can link molecules into distinct structural motifs. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This method provides experimental verification of the empirical formula, which can then be compared to the molecular formula determined by mass spectrometry.

For this compound (C₁₁H₉FN₂O), the theoretical elemental composition is calculated from its molecular weight (204.20 g/mol ). chembeez.com The experimental values obtained from combustion analysis should agree with the calculated values, typically within a margin of ±0.4%, to confirm the purity and assigned formula of the synthesized compound. ekb.eg

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 132.121 | 64.70 % |

| Hydrogen | H | 1.008 | 9.072 | 4.44 % |

| Fluorine | F | 18.998 | 18.998 | 9.30 % |

| Nitrogen | N | 14.007 | 28.014 | 13.72 % |

Computational Chemistry and Theoretical Investigations of 2 3 Fluorophenoxy Pyridin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the fundamental electronic properties and behavior of a molecule. These methods provide insights into electronic structure, molecular properties, and conformational stability.

Density Functional Theory (DFT) Studies on Electronic Structure

No specific Density Functional Theory (DFT) studies on the electronic structure of 2-(3-Fluorophenoxy)pyridin-3-amine have been identified in a review of available literature. Such studies would typically involve the calculation of molecular orbitals (HOMO and LUMO), electron density distribution, and the generation of electrostatic potential maps to predict reactivity and intermolecular interactions.

Ab Initio Methods for Molecular Properties

There are no published reports detailing the use of ab initio methods to determine the molecular properties of this compound. These methods, which are based on first principles of quantum mechanics, would be employed to calculate properties such as dipole moment, polarizability, and vibrational frequencies.

Conformational Analysis and Energy Minimization

A conformational analysis of this compound, which would involve identifying stable conformers and determining their relative energies through energy minimization calculations, has not been documented in scientific papers. This type of study is crucial for understanding the molecule's three-dimensional structure and flexibility.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for investigating the dynamic behavior of molecules and their interactions with their environment over time.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

No records of molecular dynamics (MD) simulations being performed to study the dynamic behavior of this compound were found. MD simulations would provide a time-resolved understanding of the molecule's conformational changes and its interactions with solvents or other molecules.

Monte Carlo (MC) Simulations for Adsorption Phenomena

There is no available research that has utilized Monte Carlo (MC) simulations to investigate the adsorption phenomena of this compound onto surfaces. These simulations are valuable for predicting how a molecule might interact with and bind to different materials.

In Silico Methodologies for Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a set of compounds and their biological activities. nih.govmdpi.com A QSAR model is developed by calculating various molecular descriptors for a series of compounds and then using statistical methods to correlate these descriptors with their experimentally measured activities (e.g., IC₅₀ values). acs.orgchemrxiv.org

For a series of analogues of this compound, a QSAR model could be developed to guide the optimization of its potential activity, for instance, as a kinase inhibitor. nih.govmdpi.comnih.gov The model's predictive power would rely on a diverse training set of molecules and rigorous validation using an external test set. mdpi.com Descriptors used in such a model would capture the electronic, steric, hydrophobic, and topological properties of the molecules.

Table 2: Examples of Molecular Descriptors for QSAR Analysis

| Descriptor Class | Example Descriptors | Property Represented |

| Electronic | Partial Charges, Dipole Moment | Charge distribution, polarity |

| Steric | Molecular Weight, Molar Refractivity | Size, volume, bulk |

| Hydrophobic | LogP (octanol/water partition coefficient) | Lipophilicity |

| Topological | Topological Polar Surface Area (TPSA), Wiener Index | Molecular connectivity, polarity, size |

| Quantum-Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability |

Comparative Molecular Similarity Analysis (CoMSIA)

Comparative Molecular Similarity Analysis (CoMSIA) is an advanced 3D-QSAR method that provides a visual interpretation of the SAR. researchgate.net Unlike descriptor-based QSAR, CoMSIA calculates similarity indices at various grid points around an aligned set of molecules. It evaluates five key fields: steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor. The results are displayed as 3D contour maps superimposed on a representative molecule. researchgate.net

A CoMSIA study on a series of inhibitors based on the this compound scaffold would yield intuitive maps. For example:

Steric Fields: Green contours would indicate regions where bulky groups increase activity, while yellow contours would show areas where bulk is detrimental.

Electrostatic Fields: Blue contours would highlight areas where positive charge is favorable, whereas red contours would indicate where negative charge enhances activity.

Hydrogen Bond Fields: Cyan contours would show where H-bond donors are preferred, and magenta contours would indicate favorable positions for H-bond acceptors.

These maps provide direct visual cues for designing new analogues with improved binding affinity.

Molecular Docking Studies on Chemical Interaction Modes

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) within the active site of a macromolecular target, such as a protein. rsc.orgresearchgate.net This method is instrumental in drug discovery for screening virtual libraries and understanding the molecular basis of ligand-receptor interactions. mdpi.comnih.gov

The aminophenoxypyridine scaffold is present in several known kinase inhibitors. lookchem.com A molecular docking study of this compound into a kinase ATP-binding site could reveal key interactions necessary for inhibition. It is plausible that the molecule would adopt a conformation allowing for:

Hydrogen Bonding: The amine group (-NH₂) is a potent hydrogen bond donor and could interact with the backbone carbonyls of the kinase hinge region. The pyridine (B92270) nitrogen can act as a hydrogen bond acceptor. nih.gov

Hydrophobic Interactions: The fluorophenoxy and pyridine rings could engage in hydrophobic interactions with nonpolar residues within the active site.

π-π Stacking: The aromatic rings could form π-π stacking interactions with phenylalanine or tyrosine residues in the binding pocket.

Table 3: Plausible Molecular Docking Interactions for this compound in a Kinase Active Site

| Molecular Moiety | Potential Interaction Type | Potential Protein Partner |

| Pyridin-3-amine (-NH₂) | Hydrogen Bond Donor | Hinge Region Backbone Carbonyl (e.g., Glu, Cys) |

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Hinge Region Backbone NH (e.g., Cys, Met) |

| Fluorophenoxy Ring | Hydrophobic / π-π Stacking | Alanine, Valine, Leucine, Phenylalanine |

| Pyridine Ring | Hydrophobic / π-π Stacking | Phenylalanine, Tyrosine |

Topological Descriptors and Cheminformatics Applications

Topological descriptors are numerical parameters derived from the two-dimensional representation of a molecule. researchgate.net They quantify aspects of molecular size, shape, branching, and connectivity. These descriptors are widely used in cheminformatics and QSAR because they are easy to calculate and can be correlated with various physicochemical and biological properties. researchgate.netresearchgate.net

A particularly useful topological descriptor is the Topological Polar Surface Area (TPSA), which is the sum of the surface areas of polar atoms (mainly oxygen and nitrogen) in a molecule. wikipedia.org TPSA is a strong predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. researchgate.netwikipedia.org Generally, compounds with a TPSA less than 140 Ų are more likely to have good oral bioavailability. wikipedia.org

Table 4: Calculated Cheminformatics Properties for this compound

| Property | Value | Significance |

| Molecular Formula | C₁₁H₉FN₂O | Basic chemical information |

| Molecular Weight | 204.20 g/mol | Influences diffusion and transport |

| XLogP3 | 2.1 | Measure of lipophilicity |

| Hydrogen Bond Donors | 1 (from -NH₂) | Potential for H-bond interactions |

| Hydrogen Bond Acceptors | 3 (from N, O, N) | Potential for H-bond interactions |

| Topological Polar Surface Area (TPSA) | 54.6 Ų | Predicts membrane permeability |

Data sourced from available chemical databases. The TPSA value of 54.6 Ų is well within the favorable range (< 140 Ų), suggesting a high probability of good cell membrane permeability and oral bioavailability. wikipedia.orgchembeez.com

Applications in Advanced Organic Chemistry and Chemical Sciences

Role as a Synthetic Building Block for Complex Architectures

The structure of 2-(3-Fluorophenoxy)pyridin-3-amine, featuring a pyridine (B92270) ring substituted with both an aryloxy and an amino group, makes it a valuable precursor for the construction of complex heterocyclic systems. The amino group serves as a versatile nucleophile or can be transformed into various other functional groups, while the phenoxy moiety can influence the electronic properties and conformation of the resulting molecules.

Organic chemists utilize such building blocks to create intricate molecular frameworks that are often difficult to synthesize through other methods. The pyridine nitrogen and the exocyclic amine provide multiple reaction sites for elaboration. For instance, the amino group can undergo reactions such as acylation, alkylation, and diazotization, leading to a diverse array of derivatives. Furthermore, the pyridine ring itself can be subject to electrophilic or nucleophilic substitution, depending on the reaction conditions and the directing effects of the existing substituents. The presence of the fluorine atom on the phenoxy ring can also be exploited to fine-tune the properties of the final compounds, such as their metabolic stability and binding affinity to biological targets.

Utilization as a Key Intermediate in Multi-Step Organic Syntheses

In multi-step organic syntheses, this compound serves as a crucial intermediate, particularly in the pathway to creating biologically active molecules. Its pre-functionalized structure allows for a more convergent synthetic strategy, where complex fragments of a target molecule are synthesized separately and then combined. This approach is often more efficient than linear syntheses, where functional groups are added one by one.

A significant application of pyridin-3-amine derivatives is in the synthesis of protein kinase inhibitors. nih.govacs.org For example, in the development of novel treatments for non-small cell lung cancer (NSCLC), pyridin-3-amine scaffolds are central to the creation of multi-targeted inhibitors. nih.govacs.org The synthesis often involves the coupling of the aminopyridine core with other heterocyclic systems, followed by further functionalization. The 2-(3-Fluorophenoxy) group in the target compound can provide specific steric and electronic contributions to the final molecule's interaction with its biological target.

Table 1: Synthetic Utility of Pyridin-3-amine Derivatives

| Precursor | Reaction Type | Product Class | Application |

|---|---|---|---|

| Pyridin-3-amine scaffold | Coupling Reactions | Multi-substituted pyridines | Kinase Inhibitors |

| 2-Aryloxypyridin-3-amine | Cyclization Reactions | Fused Heterocycles | Bioactive Molecules |

Exploration in the Development of Novel Chemical Scaffolds

The development of novel chemical scaffolds is a cornerstone of modern drug discovery and materials science. A scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of compounds. The pyridin-3-amine framework, and by extension this compound, is an attractive scaffold due to its inherent structural and electronic properties. nih.gov

The pyridine ring is a common motif in many FDA-approved drugs, valued for its ability to engage in hydrogen bonding and π-stacking interactions with biological macromolecules. nih.govrsc.org The amino group provides a convenient handle for derivatization, allowing chemists to systematically modify the scaffold and explore the structure-activity relationships (SAR) of the resulting compounds. acs.org The introduction of a fluorophenoxy group adds another layer of complexity and potential for optimization, as the fluorine atom can modulate properties like lipophilicity and metabolic stability. Researchers have utilized such scaffolds to generate libraries of compounds for screening against various biological targets, leading to the discovery of new therapeutic agents. nih.govacs.org

Applications in Medicinal Chemistry as a Scaffold for Rational Design

In medicinal chemistry, rational drug design relies on understanding the three-dimensional structure of a biological target, such as an enzyme or receptor, to design molecules that can bind to it with high affinity and selectivity. The this compound scaffold has been instrumental in the rational design of protein kinase inhibitors. nih.govacs.org

Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in many diseases, including cancer. A notable study detailed the design and synthesis of novel multisubstituted pyridin-3-amine derivatives as multi-targeted protein kinase inhibitors for NSCLC. nih.govacs.org Starting from a hit compound identified through in-silico screening, researchers explored the SAR of analogues to develop potent inhibitors of fibroblast growth factor receptors (FGFR). nih.govacs.org One of the optimized compounds, which shares the core pyridin-3-amine structure, demonstrated potent inhibition against multiple kinases relevant to NSCLC, including RET, EGFR, and ALK. nih.govacs.org This work highlights how the pyridin-3-amine scaffold can be systematically modified to achieve potent and selective inhibition of multiple targets.

Table 2: Kinase Inhibition Profile of a Pyridin-3-amine Derivative (Compound 3m)

| Kinase Target | IC50 (nM) |

|---|---|

| FGFR1 | 1.5 |

| FGFR2 | 2.8 |

| FGFR3 | 4.1 |

| RET | 10.2 |

| EGFR | 25.6 |

Data derived from a study on multisubstituted pyridin-3-amine derivatives. acs.org

Potential in Material Science Applications

The incorporation of fluorine atoms into organic molecules can significantly alter their physical and chemical properties, leading to materials with enhanced thermal stability, chemical inertness, and unique electronic characteristics. researchgate.netnbinno.comnbinno.com Fluorinated aromatic compounds are widely used in the development of advanced materials such as high-performance polymers, liquid crystals, and organic electronics. researchgate.netrsc.orgacs.org

While specific applications of this compound in material science are not extensively documented, its structural motifs suggest potential utility. The fluorophenoxy group can impart desirable properties such as hydrophobicity and thermal stability. rsc.org The pyridine moiety is also of interest in materials science, for example, in the construction of metal-organic frameworks (MOFs) and polymers with specific conductive or optical properties. mdpi.com Pyridine derivatives can also be used as retarding agents in the photoinduced cationic polymerization of epoxides. Therefore, this compound could serve as a monomer or a modifying agent in the synthesis of novel polymers and functional materials.

Catalysis and Ligand Design Applications

Furthermore, cobalt aminopyridine complexes have been investigated as catalysts for the electrochemical reduction of CO2 to CO. acs.org In such systems, the electronic properties of the aminopyridine ligand, modulated by substituents, can influence the catalytic activity. Phenoxypyridine ligands have also been used in the design of ruthenium complexes for transfer hydrogenation reactions. mdpi.com Given these precedents, this compound has the potential to be utilized as a ligand in the development of novel transition metal catalysts for a variety of organic transformations. The fluorine substituent on the phenoxy ring could be used to fine-tune the electronic properties of the metal center, thereby influencing the catalyst's activity and selectivity.

Future Research Directions and Perspectives on 2 3 Fluorophenoxy Pyridin 3 Amine

Development of Greener and More Efficient Synthetic Pathways

The pursuit of sustainable chemical manufacturing necessitates the development of environmentally benign and economically viable synthetic routes. Future research in this area will likely focus on several key strategies to improve the synthesis of 2-(3-Fluorophenoxy)pyridin-3-amine and its derivatives.

One promising approach is the adoption of green chemistry principles . This includes the use of less hazardous solvents, renewable starting materials, and catalysts that can be easily recovered and recycled. nih.govresearchgate.net For instance, the use of ionic liquids as recyclable catalysts and reaction media has shown promise in the synthesis of pyridine-containing heterocyclic compounds. benthamscience.com Additionally, multicomponent, one-pot reactions offer a streamlined approach that reduces waste and energy consumption by minimizing intermediate purification steps. nih.govnih.gov

Flow chemistry represents another significant frontier for the efficient synthesis of pyridine (B92270) derivatives. nih.govresearchgate.netmdpi.comuc.pt Continuous flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. nih.govrsc.org The integration of microwave-assisted synthesis with flow chemistry could further accelerate reaction times and improve energy efficiency. nih.gov

Furthermore, the exploration of catalyst-free synthetic methods is a growing area of interest. nih.govresearchgate.netnih.gov Developing reactions that proceed under mild conditions without the need for transition metal catalysts would significantly reduce the environmental impact and cost of synthesis. nih.govresearchgate.netnih.govresearchgate.net Research into novel activation methods, such as photochemical or electrochemical approaches, could also lead to more sustainable synthetic pathways.

| Synthesis Strategy | Potential Advantages | Key Research Focus |

| Green Chemistry | Reduced waste, use of renewable resources, safer processes. | Development of recyclable catalysts, use of benign solvents, multicomponent reactions. nih.govbenthamscience.comnih.gov |

| Flow Chemistry | Improved yield and safety, enhanced scalability, precise reaction control. | Optimization of reactor design, integration of real-time monitoring, and automation. nih.govresearchgate.netrsc.org |

| Catalyst-Free Methods | Reduced cost and environmental impact, simplified purification. | Exploration of novel activation methods (e.g., photochemical), and solvent-free conditions. nih.govresearchgate.netnih.gov |

Exploration of Novel Derivatization and Functionalization Strategies

The this compound scaffold provides a versatile platform for the generation of diverse chemical libraries. Future research will undoubtedly focus on innovative derivatization and functionalization strategies to explore new chemical space and unlock novel biological activities.

A key area of interest is late-stage functionalization (LSF) . nih.govberkeley.educancer.govchemistryviews.orgacs.org LSF techniques allow for the modification of complex molecules at a late stage in the synthetic sequence, providing rapid access to a wide range of analogs without the need for de novo synthesis. nih.govberkeley.educancer.govacs.org For the this compound core, this could involve the selective introduction of various functional groups onto the pyridine or phenoxy rings to probe structure-activity relationships (SAR).

C-H activation is a powerful tool for LSF that enables the direct functionalization of otherwise unreactive carbon-hydrogen bonds. nih.govacs.orgacs.orgrsc.orgsemanticscholar.org The development of new catalysts and methodologies for the site-selective C-H functionalization of the pyridine and phenoxy moieties will be a significant focus. This could lead to the introduction of alkyl, aryl, or other functional groups that could modulate the compound's properties.

Furthermore, the amine group on the pyridine ring serves as a convenient handle for a variety of chemical transformations. Future work will likely involve the synthesis of novel amides, sulfonamides, and ureas to explore their potential as, for example, kinase inhibitors. The design and synthesis of 4-phenoxy-pyridine/pyrimidine derivatives have already shown promise as dual VEGFR-2/c-Met inhibitors. rsc.org

| Functionalization Strategy | Target Position | Potential Modifications |

| Late-Stage Functionalization | Pyridine and phenoxy rings | Halogenation, alkylation, arylation, cyanation. nih.govberkeley.educancer.govchemistryviews.orgacs.org |

| C-H Activation | Aromatic C-H bonds | Introduction of diverse functional groups at previously inaccessible positions. nih.govacs.orgacs.orgrsc.orgsemanticscholar.org |

| Amine Derivatization | 3-amino group | Synthesis of amides, sulfonamides, ureas, and other nitrogen-containing functionalities. |

Advanced Computational Studies for Predictive Chemical Modeling

In silico methods are becoming increasingly indispensable in modern chemical research. Advanced computational studies on this compound and its derivatives can provide valuable insights into their properties and guide the design of new molecules with desired characteristics.

Quantitative Structure-Activity Relationship (QSAR) modeling will be a crucial tool for understanding the relationship between the chemical structure and biological activity of this class of compounds. nih.govdovepress.comrsc.org By developing robust QSAR models, researchers can predict the activity of virtual compounds, thereby prioritizing synthetic efforts towards the most promising candidates. nih.govdovepress.comrsc.orgtandfonline.com

Molecular docking and molecular dynamics (MD) simulations can provide detailed information about the binding modes of this compound derivatives with various biological targets. These techniques can help to elucidate the key interactions responsible for biological activity and guide the rational design of more potent and selective molecules. For instance, such studies have been successfully applied to understand the binding of aminopyridine derivatives to Janus kinase 2 (JAK2). rsc.orgtandfonline.com

Furthermore, Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. This can aid in understanding reaction mechanisms and predicting the outcomes of synthetic transformations. DFT studies have been used to investigate the C-H activation of phenylpyridines, providing insights that could be applicable to the this compound scaffold. nih.govrsc.org

| Computational Method | Application | Potential Insights |

| QSAR | Predicting biological activity. | Identification of key structural features for activity, guiding lead optimization. nih.govdovepress.comrsc.org |

| Molecular Docking/MD | Simulating ligand-protein interactions. | Understanding binding modes, rational drug design. tandfonline.com |

| DFT Calculations | Investigating electronic properties. | Predicting reactivity, elucidating reaction mechanisms. nih.govrsc.org |

Integration with High-Throughput Screening Methodologies for Chemical Discovery

High-throughput screening (HTS) is a powerful engine for drug discovery and the identification of novel chemical probes. Integrating libraries based on the this compound scaffold with HTS campaigns will be essential for uncovering new biological activities and applications.

The synthesis of diverse libraries of derivatives, facilitated by the strategies outlined in section 7.2, will provide the necessary chemical matter for large-scale screening. These libraries can be screened against a wide range of biological targets, including enzymes, receptors, and ion channels, to identify new hits.

Fragment-based drug discovery (FBDD) is a particularly attractive approach. nih.govmdpi.comnih.govfrontiersin.orgwikipedia.org Given the relatively small size of the this compound core, it can serve as an excellent starting point for fragment-based screening campaigns. nih.govmdpi.comnih.govfrontiersin.orgwikipedia.org Identifying weakly binding fragments and then growing or linking them can lead to the development of potent and selective lead compounds. Screening of a 3-aminopyridin-2-one-based fragment library has successfully identified inhibitors of MPS1 and Aurora kinases. nih.gov

The development of novel screening assays will also be important. This could include cell-based assays to assess the effects of these compounds on cellular pathways, as well as target-based assays to measure their direct interaction with specific proteins. The screening of phenylbipyridinylpyrazole derivatives against a panel of tumor cell lines has demonstrated the potential of such approaches. nih.gov

Exploration of Supramolecular Chemistry and Self-Assembly Based on this Scaffold

The unique structural features of this compound, including the pyridine nitrogen, the amino group, and the fluorinated phenyl ring, make it an intriguing building block for supramolecular chemistry and the construction of self-assembling systems.

The pyridine nitrogen can act as a ligand for metal coordination, opening up the possibility of creating novel metal-organic frameworks (MOFs) . rsc.orgrsc.orgacs.orgresearchgate.netnih.gov By carefully selecting metal ions and co-ligands, it may be possible to construct porous materials with interesting properties for applications in gas storage, catalysis, and sensing. rsc.orgrsc.orgacs.orgresearchgate.netnih.gov

The amino group and the pyridine nitrogen are also capable of forming hydrogen bonds , which can be exploited to direct the self-assembly of molecules into well-defined supramolecular architectures. The fluorine atom can also participate in non-covalent interactions, further influencing the packing and properties of the resulting assemblies.

Future research in this area could focus on the design and synthesis of derivatives with specific self-assembly motifs. The study of the resulting supramolecular structures through techniques such as X-ray crystallography and scanning tunneling microscopy will provide a deeper understanding of the intermolecular forces that govern their formation.

Q & A

Q. What are the optimized synthetic routes for 2-(3-Fluorophenoxy)pyridin-3-amine, and how can reaction conditions be tailored to improve yield?

Methodological Answer: Microwave-assisted synthesis is a robust approach for rapid nitro reduction and coupling reactions. For example, 2-(2-bromophenoxy)pyridin-3-amine was synthesized via microwave irradiation (5.46 mmol scale, 91% yield) using Pd/C or Raney Ni catalysts under hydrogen atmosphere . Key parameters include:

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- LCMS (ESI/APCI) : Confirm molecular weight (e.g., observed m/z = 265.0 for C₁₁H₉BrN₂O vs. calculated 263.99) .

- ¹H NMR : Analyze aromatic proton splitting patterns (e.g., δ 7.65 ppm for pyridine protons, δ 4.82 ppm for NH₂) to verify substitution patterns .

- X-ray crystallography (SHELX) : Resolve ambiguous structural features (e.g., dihedral angles between fluorophenoxy and pyridine rings) .

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions and experimental spectroscopic data for this compound?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA software to simulate ¹H/¹³C NMR shifts and compare with experimental data (e.g., deviations >0.5 ppm suggest conformational flexibility or solvent effects) .

- Validation : Cross-check with 2D NMR (COSY, HSQC) to resolve overlapping signals in complex aromatic regions .

- Case study : For 2-(2-chlorophenyl)pyridin-3-amine, Suzuki-Miyaura coupling yielded 30% isolated product; discrepancies in purity were resolved via HPLC-DAD analysis .

Q. What strategies are effective for analyzing the electronic effects of the 3-fluorophenoxy substituent on the pyridine ring?

Methodological Answer:

- Hammett constants : Quantify electron-withdrawing effects (σₚ = 0.34 for -OPh-F) to predict reactivity in nucleophilic substitution or catalytic coupling .

- Computational modeling : Calculate frontier molecular orbitals (HOMO/LUMO) using Gaussian09 to assess charge distribution and redox behavior .

- Experimental validation : Cyclic voltammetry (e.g., E₁/₂ = −1.2 V vs. Ag/AgCl for reduction peaks) correlates with electron-deficient aromatic systems .

Q. How can researchers evaluate the compound’s potential in drug discovery, focusing on substituent-driven structure-activity relationships (SAR)?

Methodological Answer:

- Functionalization : Introduce sulfonyl or imidazo[1,2-a]pyridine groups via acetamide intermediates (e.g., N-(2-(2-halophenoxy)pyridin-3-yl)acetamide) to enhance bioactivity .

- Biological assays : Test COX-2 inhibition (IC₅₀) for derivatives like 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine, which showed selective activity (87% yield, 56–87% COX-2 inhibition) .

- SAR trends : Fluorine at the 3-position enhances metabolic stability, while electron-withdrawing groups improve target binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.